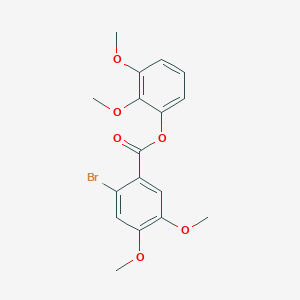

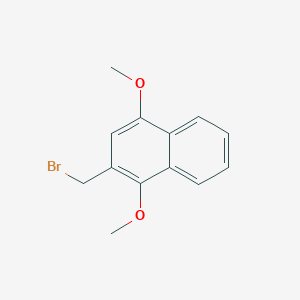

2-(Bromomethyl)-1,4-dimethoxynaphthalene

Übersicht

Beschreibung

Synthesis Analysis

Bromomethyl compounds can be synthesized through various methods. For example, the bromination of organic molecules has been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, such as IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .Chemical Reactions Analysis

Bromomethyl compounds can undergo various chemical reactions. For instance, they can act as an alkylating agent, which can lead to the formation of covalent bonds with cellular macromolecules, including DNA, RNA, and proteins .Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations : 2-(Bromomethyl)-1,4-dimethoxynaphthalene and related compounds are frequently used as intermediates in organic synthesis. For instance, the synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene, a key intermediate for bioactive pyranonaphthoquinones, was achieved using 1-methoxynaphthalene as a starting material (Limaye, Gaur, Paradkar, & Natu, 2012). Furthermore, the compound has been used in the synthesis of various naphthoquinones and related compounds, demonstrating its versatility as a building block in organic chemistry (Tuyen, Kesteleyn, & Kimpe, 2002).

Mechanistic Studies in Organic Reactions : Studies involving 1,4-dimethoxynaphthalenes, including bromomethylated variants, have contributed to the understanding of reaction mechanisms in organic chemistry. For example, investigations into the reactions of 1,4-dimethoxynaphthalenes with iodosobenzene diacetate and trimethylsilyl chloride or bromide provided insights into the mechanistic pathways of haloacetoxylation, halogenation, and acetoxylation reactions (P. & Brandt, 1997).

Role in the Study of Molecular Structures and Reactions : The compound and its derivatives are used to study molecular structures and chemical reactions. For instance, its derivatives were used in the study of charge-transfer matrixes for the desorption of intact labile molecules by matrix-assisted laser desorption/ionization (Aiello et al., 2004).

Application in Synthesis of Novel Compounds : It is also used in the synthesis of novel organic compounds, such as benzo[f]isoindole-4,9-diones, which are synthesized starting from reactions of 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines (Claessens, Jacobs, Van Aeken, Tehrani, & de Kimpe, 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1,4-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO2/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCKHNBFZNFJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1,4-dimethoxynaphthalene | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.